molecular formula C15H14O4 B7836126 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid

2-(4-(4-Methoxyphenoxy)phenyl)acetic acid

Cat. No.: B7836126
M. Wt: 258.27 g/mol
InChI Key: LEGASMONTLCOBL-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenoxy)phenyl)acetic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol This compound is characterized by the presence of a methoxyphenoxy group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid typically involves the reaction of 4-methoxyphenol with methyl α-bromophenylacetate in the presence of sodium methoxide and methanol. The reaction mixture is refluxed, followed by the addition of aqueous sodium hydroxide and hydrochloric acid to yield the desired product. The detailed steps are as follows:

  • Dissolve sodium methoxide in methanol and add 4-methoxyphenol while stirring under nitrogen at 40°C.
  • Add methyl α-bromophenylacetate and reflux the mixture for 5 hours.
  • Combine with aqueous sodium hydroxide and continue refluxing for an additional hour.
  • Stir the mixture at room temperature overnight, dilute with water, and add concentrated hydrochloric acid.
  • Filter the precipitate and wash with water to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The phenylacetic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Methoxyphenoxy)phenyl)acetic acid is unique due to the presence of both a methoxyphenoxy group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-8-14(9-7-12)19-13-4-2-11(3-5-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGASMONTLCOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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